Tetraarylborate Synthesis: 3,5- vs. 3,4-Isomer Outcomes
A direct comparative study in Tetrahedron Letters demonstrates that 3,5-dichlorophenylmagnesium bromide reacts with B(OEt)3 and NaBF4 to yield a distinct product compared to its 3,4-dichloro isomer. While both isomers undergo the reaction, the 3,5-isomer leads to the sodium salt [(3,5-Cl2C6H3)4B]Na, whereas the 3,4-isomer produces the ammonium salt [(3,4-Cl2C6H3)4B]NH4 [1]. This difference is attributed to the influence of the substituent's position on the inductive effect and the reaction's course [2]. This is a fundamental chemical difference that precludes the use of the 3,4-isomer as a direct substitute when the target compound is the sodium salt of the 3,5-substituted tetraarylborate.
| Evidence Dimension | Product Identity |
|---|---|
| Target Compound Data | [(3,5-Cl2C6H3)4B]Na (Sodium tetrakis(3,5-dichlorophenyl)borate) |
| Comparator Or Baseline | [(3,4-Cl2C6H3)4B]NH4 (Ammonium tetrakis(3,4-dichlorophenyl)borate) from 3,4-dichlorophenylmagnesium bromide |
| Quantified Difference | Qualitative difference in final product (Na+ vs. NH4+ salt) and anion structure. |
| Conditions | Reaction with B(OEt)3 and NaBF4 in THF |
Why This Matters
For applications requiring a specific tetraarylborate counterion, such as in the development of weakly coordinating anions for catalysis, the choice of Grignard reagent directly determines the product's identity and properties.
- [1] Das, M. K. et al. Synthesis of some halogenated tetraarylborates. Tetrahedron Letters, 2003, 44(39), 7329-7331. View Source
- [2] Das, M. K. et al. Synthesis of some halogenated tetraarylborates. Tetrahedron Letters, 2003, 44(39), 7329-7331. View Source
